![molecular formula C13H14ClNS B2985929 2-(4-Methylphenyl)sulfanylaniline;hydrochloride CAS No. 1049745-34-7](/img/structure/B2985929.png)
2-(4-Methylphenyl)sulfanylaniline;hydrochloride
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Overview
Description
“2-(4-Methylphenyl)sulfanylaniline;hydrochloride” is a chemical compound with the CAS Number: 1049745-34-7 . It has a molecular weight of 251.78 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(p-tolylthio)aniline hydrochloride . The InChI code is 1S/C13H13NS.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 251.78 .Scientific Research Applications
Corrosion Inhibition in Industrial Applications : Schiff bases derived from 2-aminophenyl sulfones, including compounds similar to 2-(4-Methylphenyl)sulfanylaniline hydrochloride, have been studied for their effectiveness as corrosion inhibitors, particularly in mild steel in hydrochloric acid solutions. Such compounds show significant inhibition efficiency, suggesting their potential application in industrial corrosion protection (Behpour et al., 2008).
Potential in Pharmaceutical Research : Compounds structurally related to 2-(4-Methylphenyl)sulfanylaniline hydrochloride have shown promising activities against various pathogens. For instance, derivatives of 2-aminophenyl sulfones have been identified with potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting their use in developing new anti-H. pylori agents (Carcanague et al., 2002).
Environmental Health and Safety : Studies on compounds similar to 2-(4-Methylphenyl)sulfanylaniline hydrochloride have examined their metabolic activation and potential toxicity. Research on N-hydroxy derivatives of carcinogenic arylamines and heterocyclic amines, for example, has provided insights into the roles of human liver sulfotransferases in metabolic activation, with implications for understanding environmental and dietary carcinogens (Chou, Lang & Kadlubar, 1995).
Material Science and Engineering : Investigations into thiophenyl-substituted benzidines, related to the chemical structure of 2-(4-Methylphenyl)sulfanylaniline hydrochloride, have led to the development of transparent aromatic polyimides with high refractive indices and small birefringence. These materials show promise for applications requiring materials with specific optical properties (Tapaswi et al., 2015).
Analytical Chemistry Applications : Analogous compounds have been used in developing new analytical methods, such as a new diazo method for the determination of bilirubin, demonstrating the potential of these compounds in clinical chemistry and diagnostic applications (Rand & Di Pasqua, 1962).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers I found a paper titled "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities" . Although it doesn’t directly discuss “2-(4-Methylphenyl)sulfanylaniline;hydrochloride”, it does explore the synthesis and biological evaluation of related compounds .
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14;/h2-9H,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPMEBRXDYMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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